Cas no 2097978-67-9 (Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate)

Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
- benzyl N-[2-[4-(hydroxymethyl)triazol-1-yl]ethyl]-N-methylcarbamate
- Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
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- Inchi: 1S/C14H18N4O3/c1-17(7-8-18-9-13(10-19)15-16-18)14(20)21-11-12-5-3-2-4-6-12/h2-6,9,19H,7-8,10-11H2,1H3
- InChI Key: OTFHMYDFEQOJGB-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N(C)CCN1C=C(CO)N=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 323
- XLogP3: 0.2
- Topological Polar Surface Area: 80.5
Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B284291-1g |
benzyl (2-(4-(hydroxymethyl)-1h-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate |
2097978-67-9 | 1g |
$ 570.00 | 2022-06-07 | ||
Life Chemicals | F2157-0406-0.5g |
benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate |
2097978-67-9 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F2157-0406-10g |
benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate |
2097978-67-9 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F2157-0406-5g |
benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate |
2097978-67-9 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F2157-0406-1g |
benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate |
2097978-67-9 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F2157-0406-2.5g |
benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate |
2097978-67-9 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F2157-0406-0.25g |
benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate |
2097978-67-9 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
TRC | B284291-500mg |
benzyl (2-(4-(hydroxymethyl)-1h-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate |
2097978-67-9 | 500mg |
$ 365.00 | 2022-06-07 | ||
TRC | B284291-100mg |
benzyl (2-(4-(hydroxymethyl)-1h-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate |
2097978-67-9 | 100mg |
$ 95.00 | 2022-06-07 |
Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate Related Literature
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
Additional information on Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
Professional Introduction to Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate (CAS No. 2097978-67-9)
Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate, with the CAS number 2097978-67-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a subject of extensive research and development. The structural complexity of this molecule, featuring a benzyl moiety, an (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl) group, and a (methyl)carbamate moiety, positions it as a potential candidate for various therapeutic applications.
The (methyl)carbamate group is particularly noteworthy due to its role as a pharmacophore in numerous active pharmaceutical ingredients (APIs). This functional group is known for its ability to interact with biological targets in a manner that can modulate enzyme activity and receptor binding. In recent years, there has been a surge in the development of carbamate-based compounds as they offer advantages such as improved solubility, reduced toxicity, and enhanced bioavailability. The presence of the (methyl)carbamate moiety in Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate suggests that this compound may exhibit similar beneficial properties.
The (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl) portion of the molecule adds another layer of complexity and potential functionality. Triazoles are heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities. These include antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The (4-(hydroxymethyl) group within the triazole ring introduces additional reactivity and potential sites for interaction with biological targets. This structural feature may contribute to the compound's pharmacological profile by enabling hydrogen bonding or other forms of non-covalent interactions with proteins and nucleic acids.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate with biological targets. These studies have shown that the compound can bind to various enzymes and receptors with high affinity. For instance, preliminary computational studies suggest that this molecule may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer. Such interactions could potentially lead to the development of novel therapeutic agents targeting these diseases.
In vitro studies have also provided insights into the biological activity of Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate. These studies have demonstrated that the compound exhibits inhibitory activity against several enzymes implicated in disease processes. For example, it has been shown to inhibit cyclooxygenase (COX), an enzyme involved in the production of prostaglandins that mediate inflammation. Additionally, the compound has demonstrated inhibitory effects on kinases, which are enzymes critical for cell signaling pathways associated with cancer progression.
The benzyl group in Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is another important structural feature that contributes to its potential pharmacological activity. Benzyl groups are commonly found in pharmaceutical compounds due to their ability to enhance lipophilicity and improve membrane permeability. This can lead to increased bioavailability and better absorption rates following oral administration. Furthermore, benzyl groups can participate in hydrogen bonding interactions with biological targets, further enhancing binding affinity.
The synthesis of Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves various reaction sequences that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex triazole ring system present in this molecule. These synthetic strategies not only highlight the ingenuity of modern organic synthesis but also pave the way for the efficient production of similar compounds for future research and development.
As research continues to uncover new biological activities and therapeutic applications for Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate, it is likely that this compound will play an increasingly important role in drug discovery and development. The combination of its unique structural features and demonstrated biological activity makes it a promising candidate for further investigation. Future studies may focus on optimizing its pharmacokinetic properties and exploring its potential as an lead compound for new therapeutic agents.
In conclusion, Benzyl (2-(4-(hydroxymethyl)-1H-1,
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